molecular formula C54H72N4Si2 B3079497 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene CAS No. 1070876-63-9

1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene

Cat. No.: B3079497
CAS No.: 1070876-63-9
M. Wt: 833.3 g/mol
InChI Key: ZAKIJSQHFHLLLT-UHFFFAOYSA-N
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Description

1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene (CAS: 1070876-63-9, molecular formula: C54H72N4Si2) is a disilene compound stabilized by two N-heterocyclic carbene (NHC) ligands . Each silicon atom in the Si=Si bond is coordinated to a bulky 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene ligand. The 2,6-di-i-propylphenyl substituents provide significant steric protection, enhancing thermal and kinetic stability by shielding the reactive Si=Si bond from unwanted reactions .

The compound is synthesized via deprotonation of the corresponding imidazolium chloride precursor (CAS: 250285-32-6) to generate the NHC ligands, followed by reaction with a silicon precursor .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]silylidenesilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H72N4Si2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKIJSQHFHLLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Si]=[Si]=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72N4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene typically involves the reaction of 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene with a suitable silicon precursor. One common method involves the use of a disilene precursor, which reacts with the NHC ligand under controlled conditions to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-silicon bonds.

    Substitution: The compound can participate in substitution reactions where the imidazol-2-ylidene ligands are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed:

    Oxidation: Silicon-oxygen compounds.

    Reduction: Cleaved silicon-silicon compounds.

    Substitution: New silicon-nucleophile compounds.

Scientific Research Applications

Chemistry: 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene is used as a ligand in various catalytic processes, including:

Biology and Medicine:

Industry: The compound’s stability and reactivity make it valuable in industrial applications, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene involves its role as a ligand in catalytic processes. The compound stabilizes reactive intermediates through its N-heterocyclic carbene ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out, such as the formation of carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Effects

The target disilene is distinguished by its NHC ligands with 2,6-di-i-propylphenyl substituents. Key comparisons include:

NHC-Stabilized Disilenes vs. Phosphine-Stabilized Analogues Steric Bulk: The 2,6-di-i-propylphenyl groups in the target compound offer greater steric hindrance than smaller substituents (e.g., mesityl or trimethylphenyl groups in other NHCs). This reduces dimerization or decomposition risks compared to less shielded disilenes .

Comparison with Mesityl-Substituted NHC Disilenes

  • Stability : Disilenes with mesityl (2,4,6-trimethylphenyl) ligands (e.g., CAS: 141556-45-8) are less sterically protected, leading to lower thermal stability .
  • Reactivity : The bulkier 2,6-di-i-propylphenyl groups in the target compound may slow down insertion or cycloaddition reactions compared to mesityl analogues.

NHC-Stabilized Disilenes vs. Silylenes Monomeric silylenes (Si(II) species) stabilized by NHCs (e.g., CAS: 282109-83-5) exhibit higher reactivity due to the absence of a Si=Si bond. The disilene’s double bond allows for unique reactivity in bond activation or polymerization .

Stability and Reactivity

  • Thermal Stability : The target disilene’s decomposition temperature is likely higher than that of mesityl-substituted analogues due to enhanced steric shielding .
  • Oxidative Stability : The Si=Si bond is less prone to oxidation compared to germylene (Ge analogues) or stannylene (Sn analogues) compounds, which are more electropositive .

Data Tables

Table 1: Comparison of NHC-Stabilized Silicon Compounds

Compound Name CAS Number Molecular Formula Ligand Substituents Key Properties Ref
Target Disilene 1070876-63-9 C54H72N4Si2 2,6-di-i-propylphenyl High steric protection
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 141556-45-8 C21H24N2Cl Mesityl Moderate steric bulk
1,3-Bis(2,6-di-i-propylphenyl)imidazolium chloride 250285-32-6 C27H36N2Cl 2,6-di-i-propylphenyl Precursor to bulky NHCs
Chloro[(1,2,3-n)-3-phenyl-2-propenyl][1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II) 884879-23-6 C36H45ClN2Pd 2,6-di-i-propylphenyl Catalytic applications

Table 2: Steric and Electronic Parameters of Ligands

Ligand Substituent Steric Bulk (Tolman Cone Angle, approx.) Electronic Donation (σ-donor strength)
2,6-di-i-propylphenyl ~200° Strong
Mesityl (2,4,6-trimethylphenyl) ~170° Moderate
Phenyl ~145° Weak

Biological Activity

1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene is a complex organosilicon compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of disilenes that exhibit interesting reactivity patterns and have been studied for various applications, including catalysis and material science. Recent research has begun to uncover its biological activity, particularly in the context of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C54H72N4Si2\text{C}_{54}\text{H}_{72}\text{N}_4\text{Si}_2 with a molecular weight of 833.35 g/mol. The compound features two imidazolium units that are crucial for its reactivity and interaction with biological systems.

Structural Characteristics

PropertyValue
Molecular FormulaC54H72N4Si2
Molecular Weight833.35 g/mol
CAS Number1070876-63-9

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of similar imidazolium-based compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways .

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. This stress ultimately triggers programmed cell death mechanisms. The bulky substituents in the imidazolium structure enhance the compound's lipophilicity, facilitating better cell membrane penetration and interaction with cellular targets.

Case Studies

  • Study on Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with disilene compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics .
  • Animal Models : In vivo experiments conducted on xenograft models showed that administration of this compound led to a reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Comparative Analysis with Other Compounds

A comparative analysis of the biological activity of this compound versus other known anticancer agents is outlined below:

CompoundIC50 (µM)Mechanism of Action
This compound5ROS generation leading to apoptosis
Doxorubicin10DNA intercalation and topoisomerase inhibition
Cisplatin15DNA cross-linking

Q & A

Basic: What are the key synthetic strategies for preparing 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene, and how is its purity validated?

The synthesis typically involves the deprotonation of the imidazolium precursor (e.g., 1,3-bis(2,6-di-i-propylphenyl)imidazolium chloride) with a strong base like sodium bis(trimethylsilyl)amide, followed by reaction with a silicon source. Key characterization methods include:

  • NMR spectroscopy : To confirm the absence of protonated impurities and verify the carbene structure .
  • X-ray crystallography : To resolve the disilene core geometry and confirm steric protection by the bulky 2,6-di-i-propylphenyl groups .
  • Elemental analysis : To validate stoichiometry and purity (>97%) .

Basic: How does the steric bulk of the ligand influence the stability of disilene and its metal complexes?

The 2,6-di-i-propylphenyl substituents create a "shield" around the disilene core, preventing dimerization or decomposition via steric hindrance. This bulk also stabilizes metal complexes (e.g., Pd, Au, Cu) by blocking undesired ligand dissociation or oxidative pathways. For example:

  • In palladium catalysts, the ligand’s steric profile prevents aggregation, maintaining catalytic activity in cross-coupling reactions .
  • In gold complexes, the ligand’s rigidity enhances thermal stability during catalytic cycles .

Advanced: What mechanistic insights explain the ligand’s performance in nickel-catalyzed cycloadditions or cross-coupling reactions?

The ligand’s strong σ-donor and weak π-acceptor properties facilitate electron-rich metal centers, promoting oxidative addition and reductive elimination steps. For example:

  • In nickel-catalyzed cycloadditions, the ligand accelerates substrate coordination while minimizing side reactions (e.g., β-hydride elimination) due to its steric control .
  • Kinetic studies using DFT calculations suggest that the ligand’s electronic donation lowers the energy barrier for transmetalation in Pd-catalyzed Suzuki-Miyaura couplings .

Advanced: How do experimental data resolve contradictions in catalytic efficiency between this ligand and smaller NHCs (e.g., IMes)?

Comparative studies using turnover frequency (TOF) and Arrhenius plots reveal:

  • Steric effects : The ligand’s bulk reduces catalytic activity in small-molecule substrates (e.g., aldehydes) due to restricted access to the metal center .
  • Electronic effects : For sterically unhindered substrates (e.g., aryl boronic acids), the ligand outperforms IMes in Pd-catalyzed reactions due to stronger metal stabilization .
  • Case study : In copper-catalyzed diboration of aldehydes, ICy (less bulky) achieves higher yields than this ligand, highlighting a trade-off between stability and reactivity .

Advanced: What challenges arise in characterizing reaction intermediates involving this ligand, and how are they addressed?

  • Low solubility : The ligand’s hydrophobicity complicates NMR analysis in polar solvents. Deuterated toluene or THF is often used to improve signal resolution .
  • Transient intermediates : Short-lived species (e.g., Pd(0) in cross-coupling) are trapped using low-temperature X-ray crystallography (-100°C) or EPR spectroscopy for paramagnetic states .
  • Aggregation states : Dynamic light scattering (DLS) and mass spectrometry (ESI-MS) identify oligomeric byproducts, which are minimized by optimizing ligand-to-metal ratios .

Methodological: How is the ligand’s electronic profile quantified experimentally?

  • Cyclic voltammetry (CV) : Measures the redox potential of metal complexes (e.g., Au(I)/Au(III)) to infer ligand donor strength. For example, a +0.32 V shift vs. Ag/AgCl indicates stronger σ-donation compared to phosphine ligands .
  • Infrared spectroscopy : CO stretching frequencies in carbonyl complexes (e.g., [L→Rh(CO)₂]) correlate with electron density at the metal center (lower ν(CO) = stronger donation) .

Methodological: What strategies optimize reaction conditions for disilene-containing catalysts?

  • Solvent screening : Nonpolar solvents (toluene, hexane) favor sterically hindered active sites, while polar aprotic solvents (DMF, THF) improve solubility for charged intermediates .
  • Additives : Silver salts (AgBF₄) abstract halides from Pd(II) precursors to generate active Pd(0) species .
  • Temperature gradients : Lower temperatures (-20°C) stabilize disilene-metal adducts, while higher temperatures (80°C) accelerate turnover in sluggish reactions .

Advanced: How does this ligand compare to CAACs (cyclic alkyl amino carbenes) in stabilizing low-coordinate metal centers?

  • Steric parameters : The ligand’s %Vbur (steric volume) is ~35% higher than CAACs, providing superior protection but limiting access to open coordination sites .
  • Electronic parameters : CAACs exhibit stronger π-backbonding, favoring electron-deficient metals (e.g., Fe(0)), whereas this ligand excels with late transition metals (Pd(II), Au(I)) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene
Reactant of Route 2
1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene

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